4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine
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Overview
Description
4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a morpholine ring, a benzenesulfonyl group, and a methylsulfanyl-substituted imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methylsulfanyl Group: This step involves the methylation of the imidazole ring using methyl iodide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-23-15-16-6-7-18(15)14(19)12-2-4-13(5-3-12)24(20,21)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYTGAQKLNHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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